molecular formula C17H20N2O2S B2578574 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1210213-44-7

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B2578574
CAS RN: 1210213-44-7
M. Wt: 316.42
InChI Key: MPJJDQYBBQWRRA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, also known as MTMP, is a synthetic compound with potential applications in various scientific research fields. This compound is a pyrrolidine derivative and belongs to the class of psychoactive substances.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction Studies

  • Discovery of Selective Kinase Inhibitors : One study describes the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research highlights the process of optimizing enzyme potency and kinase selectivity through molecular modification, leading to the development of compounds with potential therapeutic applications (G. M. Schroeder et al., 2009).

  • Corrosion Inhibition Studies : Another study investigated thiazole-based pyridine derivatives for their corrosion inhibition performance on mild steel. This research is significant for its potential applications in materials science, demonstrating how chemical compounds can protect industrial materials from corrosion, which is crucial for extending the life span of metal-based structures (Turuvekere K. Chaitra et al., 2016).

  • Antitubercular and Antibacterial Activities : A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized and shown to possess potent antitubercular and antibacterial activities. This highlights the compound's utility in developing new antimicrobial agents (S. Bodige et al., 2019).

  • Molecular Docking and DNA Binding : Research on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored its binding interactions with DNA and cytotoxicity against cancer cell lines, showcasing the compound's potential in medicinal chemistry for targeting specific biological pathways (Mushtaque et al., 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-15-6-4-13(5-7-15)14-8-9-19(12-14)17(20)18-11-16-3-2-10-22-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJJDQYBBQWRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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